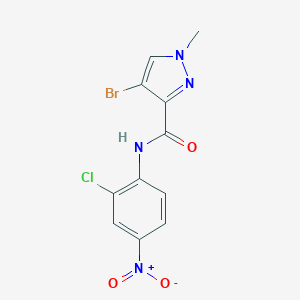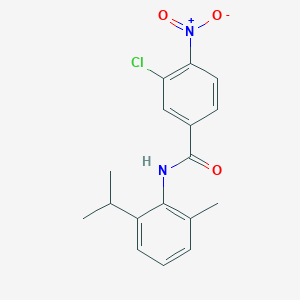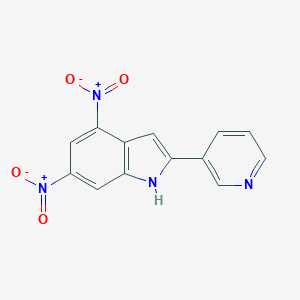![molecular formula C17H16N4O2S B449522 3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea CAS No. 362502-77-0](/img/structure/B449522.png)
3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea” is a compound that contains an indole nucleus. Indole is a significant heterocyclic system in natural products and drugs . The compound has a molecular formula of C11H13N3S . It is also known as “[2-(1H-Indol-3-yl)-ethyl]-thiourea” and has a CAS Number of 312751-53-4 .
Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 448.3±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 70.7±3.0 kJ/mol and a flash point of 224.9±29.3 °C .
科学的研究の応用
Thioureas in Coordination Chemistry and Biological Properties
Thioureas, including 1-(acyl/aroyl)-3-(substituted) thioureas, have been extensively explored for their coordination chemistry with metals and biological applications. These compounds serve as ligands in coordination complexes, impacting intra- and intermolecular hydrogen bonding and coordination properties. Such compounds have shown potential in high-throughput screening assays and structure–activity analyses, indicating their versatility in chemical and biological research. This interdisciplinary approach combines the chemical versatility of thioureas with detailed structural properties for novel applications in biology and medicine (Saeed, Flörke, & Erben, 2014).
Thioureas in Medicinal Chemistry and Chemosensing
Thiourea derivatives have been recognized for their significant medicinal importance, especially in coordination chemistry with metals like copper, silver, and gold. These derivatives, when coordinated with suitable metal ions, exhibit enhanced activities in pharmaceutical chemistry. Furthermore, thiourea derivatives are valuable in analytical chemistry as chemosensors, capable of detecting anions and cations in environmental and biological samples. This highlights the dual role of thioureas in both health science and environmental monitoring (Khan et al., 2020).
Thioureas as Chemosensors for Anions and Neutral Analytes
Advancements in thiourea-based chemosensors have been remarkable for the detection of various anions and neutral analytes. Due to their nucleophilic S- and N- sites, thioureas form inter- and intramolecular hydrogen bonds, making them ideal for creating highly sensitive and selective chemosensors. These developments are crucial for detecting environmental pollutants and have wide applications in biological, environmental, and agricultural analyses (Al-Saidi & Khan, 2022).
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.
Pharmacokinetics
The properties of the compound, such as its molecular weight and structure, could influence its pharmacokinetic properties. For instance, the presence of the indole moiety could potentially influence the compound’s absorption and distribution.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
For instance, the compound is known to be stored at a temperature of 2-8°C , suggesting that temperature could influence its stability.
特性
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-21(23)14-7-5-13(6-8-14)20-17(24)18-10-9-12-11-19-16-4-2-1-3-15(12)16/h1-8,11,19H,9-10H2,(H2,18,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDPWIHXDHLAHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,4-dichlorophenoxy)-N'-[1-(2-thienyl)ethylidene]butanohydrazide](/img/structure/B449443.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B449445.png)
![6-(3-Nitrophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B449447.png)

![9-ethyl-3-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B449450.png)
![2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}-4,6-dinitro-1H-indole](/img/structure/B449452.png)
![2,3,4,5,6-pentafluoro-N-{1-methyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl}benzamide](/img/structure/B449453.png)

![2-[2-(5-{2-Nitrophenyl}-2-furyl)vinyl]-8-quinolinol](/img/structure/B449455.png)

![N-[4-(N-{4-nitrobenzoyl}ethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B449457.png)
![Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B449460.png)
